molecular formula C16H22N4O4 B12777051 1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- CAS No. 80712-42-1

1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl-

Katalognummer: B12777051
CAS-Nummer: 80712-42-1
Molekulargewicht: 334.37 g/mol
InChI-Schlüssel: OMKXRLFUWVYBQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- typically involves multi-step organic reactions. The process may include:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxol group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the dimethylamino carbonyl group: This can be done using carbamoylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Use of catalysts: To enhance reaction rates.

    Controlled temperature and pressure: To maintain optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Resulting in reduced forms of the compound.

    Substitution: Where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazinecarboxamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors.

    Enzymes: Inhibiting or activating enzyme activity.

    Pathways: Affecting various biochemical pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Piperazinecarboxamide derivatives: Other compounds with similar structures but different substituents.

    Benzodioxol derivatives: Compounds containing the benzodioxol moiety.

    Dimethylamino carbonyl compounds: Molecules with the dimethylamino carbonyl group.

Uniqueness

1-Piperazinecarboxamide, 4-(1,3-benzodioxol-5-yl)-N-((dimethylamino)carbonyl)-N-methyl- stands out due to its unique combination of functional groups, which may confer specific biological activities or chemical properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

80712-42-1

Molekularformel

C16H22N4O4

Molekulargewicht

334.37 g/mol

IUPAC-Name

4-(1,3-benzodioxol-5-yl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C16H22N4O4/c1-17(2)15(21)18(3)16(22)20-8-6-19(7-9-20)12-4-5-13-14(10-12)24-11-23-13/h4-5,10H,6-9,11H2,1-3H3

InChI-Schlüssel

OMKXRLFUWVYBQH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.